molecular formula C18H14F5N3OS B2425657 N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396783-26-8

N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No. B2425657
CAS RN: 1396783-26-8
M. Wt: 415.38
InChI Key: AVUTYIOIJRLDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a useful research compound. Its molecular formula is C18H14F5N3OS and its molecular weight is 415.38. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs have been synthesized and analyzed for their vibrational spectra and electronic properties. These compounds, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and others, have been evaluated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The light harvesting efficiency (LHE) and free energy of electron injection of these compounds suggest their applicability in photovoltaic cells. Moreover, the second-order hyperpolarizability values indicate their significant non-linear optical (NLO) activity, which is crucial for various optical and electronic applications (Mary et al., 2020).

Ligand-Protein Interactions

Molecular docking studies have been performed to understand the binding interactions of benzothiazolinone acetamide analogs with Cyclooxygenase 1 (COX1). These studies have shown that compounds like MFBA exhibit the best binding affinity, suggesting the potential of these compounds in drug development and understanding enzyme inhibition mechanisms (Mary et al., 2020).

Biological Activities

A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized and evaluated for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. These compounds have shown moderate to good activities, particularly in urease inhibition, where they were found to be more active than the standard used. The most active compound identified was N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide. Molecular docking studies complemented these findings by showing that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, highlighting the importance of hydrogen bonding with the enzyme for inhibition (Gull et al., 2016).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F5N3OS/c1-26(9-15(27)24-8-10-12(19)5-3-6-13(10)20)17-25-16-11(18(21,22)23)4-2-7-14(16)28-17/h2-7H,8-9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUTYIOIJRLDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=C(C=CC=C1F)F)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.